(1-amino-3-phenylpropyl)phosphonic acid
Description
Properties
CAS No. |
89537-16-6 |
|---|---|
Molecular Formula |
C9H14NO3P |
Molecular Weight |
215.19 g/mol |
IUPAC Name |
(1-amino-3-phenylpropyl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c10-9(14(11,12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13) |
InChI Key |
NAPHUBPIUWHFCT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(N)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(N)P(=O)(O)O |
Synonyms |
1-amino-3-phenylpropylphosphonic acid 1-NH2-3-PhPP |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
(1-Amino-3-phenylpropyl)phosphonic acid (C₉H₁₄NO₃P) features a central propyl chain linking a phenyl group, an amino group, and a phosphonic acid moiety. Its molecular weight is 215.19 g/mol, with a hydrogen bond donor count of 3 and a rotatable bond count of 4. The SMILES notation (C1=CC=C(C=C1)CCC(N)P(=O)(O)O) underscores the connectivity of its functional groups. The phosphonic acid group (-PO₃H₂) confers unique solubility and coordination properties, making this compound valuable in medicinal chemistry and materials science.
Synthetic Relevance
While direct synthetic protocols for this compound are sparsely documented, analogous pathways for N-substituted 3-phenylpropyl derivatives provide a foundation for extrapolation. For example, US Patent 5,227,497A details methods for synthesizing N²-(1-carboxy-3-phenylpropyl)-L-lysine derivatives, which share structural similarities with the target compound. These methods emphasize cyanide-mediated Strecker synthesis, acid hydrolysis, and stereochemical control—principles adaptable to phosphonic acid systems.
Primary Synthetic Routes
Cyanohydrin Intermediate Formation
A cornerstone of synthesizing 3-phenylpropyl amines involves the formation of cyanohydrin intermediates. As demonstrated in US5227497A, phenylpropionaldehyde undergoes cyanide addition to yield 1-cyano-3-phenylpropyl derivatives. For phosphonic acid analogs, this step may be modified to incorporate phosphorus-containing groups.
Reaction Conditions
-
Solvents : Protonic solvents (water, methanol, ethanol) or mixtures with aprotic solvents (methylene chloride, chloroform).
-
Temperature : -40°C to 80°C, with optimal yields observed at 0–50°C.
-
Catalysts : Mineral acids (HCl, H₂SO₄) or bases (NaCN) to facilitate cyanide addition.
This step typically produces a racemic mixture, necessitating resolution techniques such as recrystallization from water-methanol systems to isolate the desired (S)-enantiomer.
Proposed Mechanism
-
Nucleophilic substitution : The amino group attacks a phosphorus precursor (e.g., PCl₃), forming a P-N bond.
-
Hydrolysis : The intermediate is hydrolyzed to yield the phosphonic acid group.
For example:
Optimization Parameters
Stereochemical Control and Resolution
Diastereomer Separation
The synthesis of (1-amino-3-phenylpropyl)phosphonic acid necessitates isolating the (S)-enantiomer. US5227497A reports that recrystallization from water-methanol mixtures effectively resolves diastereomers of N²-(1-cyano-3-phenylpropyl)-L-lysine. Similar approaches may apply to the phosphonic acid derivative, leveraging differences in solubility between enantiomers.
Chiral Auxiliaries
The use of L-lysine or L-proline derivatives as chiral templates—as seen in the synthesis of lysinopril analogs—could induce asymmetry during phosphorylation. This method aligns with the compound’s PubChem annotation as a ChEMBL bioactive entity (CHEMBL1090914).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
High-performance liquid chromatography (HPLC) methods optimized for phosphonic acids (C18 column, 0.1% TFA in water/acetonitrile) can assess purity. The compound’s LogP (-2.3) suggests high hydrophilicity, requiring gradient elution for resolution.
Industrial and Experimental Considerations
Scalability Challenges
-
Phosphorus Handling : Corrosive reagents like PCl₃ necessitate inert atmospheres and specialized equipment.
-
Yield Optimization : Patent data indicate that reaction times under 50 hours and controlled pH (3–5) improve yields.
| Parameter | Range/Value | Source Citation |
|---|---|---|
| Temperature | -40°C to 80°C | |
| Solvent System | Water-Methanol | |
| Acid Concentration | 1–50% H₂SO₄ | |
| Reaction Time | 5–50 hours |
Table 2: Physicochemical Properties
Chemical Reactions Analysis
Types of Reactions
(1-amino-3-phenylpropyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phenyl group can be hydrogenated to form cyclohexyl derivatives.
Substitution: The phosphonic acid group can participate in nucleophilic substitution reactions, leading to the formation of phosphonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the phenyl group can produce cyclohexyl derivatives.
Scientific Research Applications
(1-amino-3-phenylpropyl)phosphonic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme inhibition and as a probe for investigating biological pathways involving phosphonic acids.
Mechanism of Action
The mechanism of action of (1-amino-3-phenylpropyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic the phosphate group in biological molecules, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the binding affinity of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphonic Acid Analogues
Fluorinated Phenylpropylphosphonic Acids
Several fluorinated derivatives of (1-amino-3-phenylpropyl)phosphonic acid have been synthesized to enhance enzyme inhibition and selectivity:
Key Insight : Fluorine and trifluoromethyl groups optimize binding via polar interactions and hydrophobic effects , with position-dependent activity changes .
Amino vs. Hydroxyl Substitutions
Replacing the amino group (–NH₂) with hydroxyl (–OH) alters enzyme inhibition profiles:
Key Insight: The amino group in (1-amino-3-phenylpropyl)phosphonic acid is critical for transition-state mimicry, whereas hydroxylated analogues exhibit weaker inhibition due to altered hydrogen-bonding networks .
Chiral and Steric Modifications
Stereochemistry significantly impacts inhibitory activity:
- N-(Biphenylsulfonyl)-phosphovaline derivatives (e.g., compounds 12–15): These valine-derived phosphonic acids showed that (R)-phosphovaline configurations enhance selectivity for carbonic anhydrases (CAs) by optimizing side-chain orientation in hydrophobic pockets .
- (1-Amino-3,3,3-trifluoropropyl)phosphonic acid (8): The trifluoropropyl chain introduces steric bulk, reducing affinity for aminopeptidases but increasing stability against enzymatic degradation .
Key Insight : Chiral centers and bulky substituents modulate enzyme-substrate complementarity , emphasizing the need for precise stereochemical control in inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
